Product packaging for N-Nitrobis(2,2,2-trinitroethyl)amine(Cat. No.:CAS No. 19836-28-3)

N-Nitrobis(2,2,2-trinitroethyl)amine

Cat. No.: B190120
CAS No.: 19836-28-3
M. Wt: 388.12 g/mol
InChI Key: LNCKTXOIZCSHMB-UHFFFAOYSA-N
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Description

N-Nitrobis(2,2,2-trinitroethyl)amine (CAS 19836-28-3) is a specialized polynitro compound with the molecular formula C₄H₄N₈O₁₄ and a molecular weight of 388.12 g/mol . Also known as N,N-bis(2,2,2-trinitroethyl)nitramide, it belongs to a class of compounds characterized by a high nitro content, a functional group known to contribute to energetic properties . The standard enthalpy of formation of the solid compound (ΔfH°solid) is reported to be -28.0 ± 1.7 kJ/mol . From a research perspective, compounds featuring the trinitroethyl functionality are of significant interest in the field of energetic materials . Computational studies on related molecules suggest that the incorporation of a trinitroethyl substituent on a nitramine can lead to materials with promising explosive properties, potentially offering better performance and stability compared to some conventional explosives . The synthesis of this compound and its precursors has been documented, with one patented process involving the reaction of nitroform with hexamethylenetetramine . This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for personal, household, or commercial use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4N8O14 B190120 N-Nitrobis(2,2,2-trinitroethyl)amine CAS No. 19836-28-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-bis(2,2,2-trinitroethyl)nitramide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N8O14/c13-6(14)3(7(15)16,8(17)18)1-5(12(25)26)2-4(9(19)20,10(21)22)11(23)24/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNCKTXOIZCSHMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])N(CC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N8O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30173574
Record name N-Nitrobis(2,2,2-trinitroethyl)amine
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URL https://comptox.epa.gov/dashboard/DTXSID30173574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19836-28-3
Record name N-Nitrobis(2,2,2-trinitroethyl)amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019836283
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Nitrobis(2,2,2-trinitroethyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30173574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Direct Synthetic Approaches to N-Nitrobis(2,2,2-trinitroethyl)amine

Direct synthesis primarily involves the creation of the bis(trinitroethyl)amine backbone, which serves as the immediate precursor to this compound.

A notable one-step process has been developed for the manufacture of bis(trinitroethyl)amine from precursors like potassium nitroform and hexamethylenetetramine. google.com The reaction involves preparing a water-wet cake or an aqueous suspension of an alkali metal salt of nitroform, such as potassium nitroform, and mixing it with an aqueous solution of hexamethylenetetramine. google.com The general reaction is as follows:

6 M-C(NO₂)₃ + (CH₂)₆N₄ + 6 H⁺ → 3 [CH₂(C(NO₂)₃)]₂NH + NH₃ + 6 M⁺ + 3 CH₂O

Where M can be H, Li, Na, K, or NH₄. google.com This procedure allows for the formation of the bis(trinitroethyl)amine, which precipitates in crystalline form and can be filtered off. google.com The process is designed to be simple and provides a potential basis for continuous manufacturing. google.com

To optimize the yield and purity of bis(trinitroethyl)amine, specific reaction conditions are crucial.

pH Control : The reaction is conducted in the presence of a sufficient amount of a strong mineral acid to maintain the pH of the mixture at or below 2. google.com This acidic environment is necessary for the liberation of free nitroform in the solution. google.com Automatic pH control is a key consideration for process optimization. google.com

Temperature : The reaction is described as feebly exothermic and is preferably maintained within a temperature range of 20 to 30°C. google.com Lower temperatures can slow the reaction undesirably, while higher temperatures may lead to the decomposition of the product. google.com Cooling baths are often employed to manage the reaction temperature. google.com

Molar Ratio : The synthesis uses a molar ratio of six moles of the nitroform salt to at least one mole of hexamethylenetetramine. google.com

Recovery : To achieve a high yield of the pure product, the precipitated bis(trinitroethyl)amine is filtered, washed with ice water, and can be further purified by digestion with a solvent like warm chloroform. google.com

Once the intermediate bis(trinitroethyl)amine is synthesized and purified, it is converted to the final product, this compound, via nitration. This is typically accomplished by reacting the intermediate with nitric acid in the presence of sulfuric acid. google.com

Table 1: Optimized Reaction Conditions for Bis(trinitroethyl)amine Synthesis google.com
ParameterOptimal ConditionRationale
pH≤ 2To liberate free nitroform from its salt.
Temperature20-30°CBalances reaction rate and product stability.
Molar Ratio (Nitroform Salt:Hexamethylenetetramine)6 : ≥1Ensures complete reaction of hexamethylenetetramine.
Recovery MethodCooling, filtration, and washingMaximizes yield and purity of the precipitated product.

Precursor Chemistry and Functional Group Interconversions Leading to this compound Scaffolds

The synthesis of complex energetic materials like this compound relies on a variety of precursor chemistries and functional group transformations.

Nitration is a fundamental process for introducing the highly energetic nitro groups (—NO₂) that define this class of compounds. The final step in producing this compound is the N-nitration of its secondary amine precursor, bis(trinitroethyl)amine. google.com This is typically achieved using a potent nitrating mixture, such as nitric acid and sulfuric acid. google.com

The synthesis of related energetic compounds also relies heavily on nitration. For instance, N-nitro derivatives of bis(2,2,2-trinitroethyl)urea have been prepared, highlighting the use of nitration on urea-based scaffolds. researchgate.net Urea (B33335) itself reacts with nitric acid in an exothermic reaction to form urea nitrate (B79036). wikipedia.org The introduction of multiple nitro groups onto a single molecule is a common strategy in energetic materials chemistry, as seen in the stepwise nitration of pyrazole (B372694) to yield a compound with seven nitro groups. nih.gov Nitration can also be used to convert other functional groups, such as in the preparation of 2,2,2-trinitroethyl 2-nitroxyethyl ether, where a hydroxyl group is nitrated to a nitrate ester using a mixture of nitric and sulfuric acid. google.com

Amination and alkylation are key strategies for building the molecular framework of energetic compounds. Alkylation of amines is a common method for forming C-N bonds. nih.govacs.org However, a significant challenge in amine alkylation is the tendency for overalkylation, as the product amine is often more nucleophilic than the starting amine. masterorganicchemistry.com

To overcome this, various strategies have been developed. Self-limiting alkylation methods, which use N-aminopyridinium salts as ammonia (B1221849) surrogates, allow for the selective synthesis of secondary amines. nih.govacs.org In this process, the alkylation occurs via a highly nucleophilic pyridinium (B92312) ylide intermediate, and the subsequent product is less reactive, thus preventing further alkylation. acs.org Other approaches include reductive amination and metal-catalyzed C-N coupling. nih.govorganic-chemistry.org For specific applications, methods for the complete alkylation of primary and secondary amines to form quaternary ammonium (B1175870) salts have also been described, utilizing a sterically hindered base to bind the acid generated during the reaction. dtic.mil The synthesis of secondary amines, which are crucial precursors for nitramines like this compound, often involves these carefully controlled alkylation techniques. nih.gov

The Mannich reaction is a three-component organic reaction that involves the amino-alkylation of an acidic proton located alpha to a carbonyl group. wikipedia.org A variation of this, the nitro-Mannich reaction (or aza-Henry reaction), involves the addition of a nitroalkane to an imine, forming a β-nitroamine. wikipedia.orgnih.gov

Catalytic and Green Chemistry Innovations in Synthesis

The synthesis of highly energetic materials such as this compound traditionally involves hazardous reagents and produces significant chemical waste. In response to growing environmental concerns, research has shifted towards developing greener and more sustainable synthetic methodologies. Innovations in catalytic processes and the adoption of green chemistry principles are pivotal in mitigating the environmental impact associated with the production of such compounds.

Application of Ionic Liquids as Reaction Media and Catalysts for Nitration

Ionic liquids (ILs) have emerged as promising alternatives to conventional volatile organic solvents in chemical synthesis, offering a unique combination of properties that align with the principles of green chemistry. nih.govnih.gov These molten salts, which are liquid at or near room temperature, possess negligible vapor pressure, high thermal stability, and tunable solvent properties. nih.gov In the context of nitration reactions, which are central to the synthesis of many energetic materials, the use of ionic liquids can lead to safer and more efficient processes. nih.govresearchgate.net

While specific studies on the use of ionic liquids for the direct synthesis of this compound are not extensively documented in publicly available literature, the application of ILs in the nitration of various aromatic and aliphatic compounds provides a strong basis for their potential utility. nih.govresearchgate.net For instance, ionic liquids can act as both the solvent and a catalyst, facilitating the nitration process while minimizing the need for corrosive and hazardous acids like sulfuric acid, which is a staple of traditional nitration methods. researchgate.net The ability to recycle and reuse the ionic liquid after the reaction further enhances the sustainability of the process. nih.gov

The nitration of the precursor, bis(2,2,2-trinitroethyl)amine, to form the final product could hypothetically be carried out in an ionic liquid medium. This approach could offer several advantages over traditional methods, as outlined in the comparative table below.

Table 1: Comparison of Traditional vs. Ionic Liquid-Based Nitration
ParameterTraditional Nitration (e.g., H₂SO₄/HNO₃)Ionic Liquid-Based Nitration
SolventOften requires excess strong acid as solvent and catalystIonic liquid acts as both solvent and potentially as a catalyst. nih.gov
SafetyHighly corrosive and hazardous reagents, potential for runaway reactions.Lower volatility and often lower corrosivity, leading to inherently safer processes. nih.gov
Waste GenerationGenerates large volumes of acidic waste requiring neutralization.Ionic liquid can often be recycled, significantly reducing waste. nih.gov
Product SeparationCan be complex, often involving quenching with large volumes of water.Product can sometimes be separated by simple extraction or decantation. nih.gov

Sustainable Synthetic Pathways for Reduced Environmental Impact

The development of sustainable synthetic pathways for energetic materials is a critical area of research aimed at reducing the environmental footprint of their production. serdp-estcp.mil This involves exploring alternative reagents, reaction conditions, and production technologies that are more environmentally benign.

Another approach to enhancing sustainability is the use of alternative nitrating agents that are less hazardous than traditional mixed acids. The development of solid acid catalysts and other novel nitrating systems can reduce waste and improve the safety of the nitration step. Furthermore, the principles of process intensification, such as the use of continuous flow reactors, can lead to more efficient and safer production of energetic materials with reduced environmental impact. serdp-estcp.mil

The following table summarizes some of the potential sustainable approaches for the synthesis of energetic compounds like this compound and their advantages.

Table 2: Potential Sustainable Synthetic Approaches and Their Benefits
Sustainable ApproachDescriptionPotential Benefits for this compound Synthesis
BiocatalysisUse of enzymes to catalyze specific reaction steps, such as nitration of precursors. serdp-estcp.milnih.govMilder reaction conditions, high selectivity, reduced hazardous waste, use of renewable feedstocks. serdp-estcp.mildtic.mil
Alternative Nitrating AgentsEmploying less hazardous nitrating agents, such as dinitrogen pentoxide or solid acid catalysts.Improved safety, reduced corrosive waste, potentially higher selectivity.
Continuous Flow SynthesisPerforming reactions in a continuous flow reactor instead of a batch process. serdp-estcp.milEnhanced safety through smaller reaction volumes, better temperature control, improved process efficiency and consistency.

Advanced Characterization and Spectroscopic Analysis

Molecular and Crystal Structure Determination

The arrangement of molecules in the solid state dictates critical properties of an energetic material, including density and sensitivity.

A definitive single-crystal X-ray diffraction study for pure N-Nitrobis(2,2,2-trinitroethyl)amine, which would provide absolute structure, bond lengths, bond angles, and crystal packing details like space group and unit cell parameters, is not widely reported in the reviewed literature. However, analysis of a cocrystal formed between BTNEN and HMX (Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine) confirms that pure BTNEN possesses a distinct crystalline phase with a unique powder X-ray diffraction (PXRD) pattern. sci-hub.se Scanning Electron Microscopy (SEM) of the pure compound reveals a rod-like crystal morphology. sci-hub.se

For context, similar acyclic nitramines, such as Bis(2,2-dinitropropyl)-nitramine (BDNPN), have been characterized by SCXRD. BDNPN crystallizes in the monoclinic space group C2, with the nitramine group adopting a planar conformation. dtic.mil It is anticipated that a full SCXRD analysis of BTNEN would reveal a dense packing arrangement facilitated by its highly polar nitro groups.

The crystalline network of energetic materials is stabilized by a variety of intermolecular interactions that influence their stability and sensitivity. For this compound, which lacks traditional hydrogen bond donors, the primary intermolecular forces within its pure crystal lattice are expected to be dominated by van der Waals forces and strong dipole-dipole interactions between the numerous highly polar nitro groups. The high density of related polynitro compounds is often attributed to the efficient packing and stabilization afforded by numerous weak intermolecular contacts, including O···N, O···O, and C-H···O interactions.

Studies on a BTNEN/HMX cocrystal indicate the formation of new intermolecular hydrogen bonds between the two components, which are evident from shifts in spectroscopic data. sci-hub.se This highlights the capability of the oxygen atoms in BTNEN's nitro groups to act as hydrogen bond acceptors. In the pure crystal, the interactions would be between BTNEN molecules themselves, where short contacts between the nitro group oxygen atoms and the methylene (B1212753) (CH₂) hydrogens likely play a significant role in the crystal packing.

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical aspect of energetic materials, as different polymorphs can have different densities, sensitivities, and detonation performance. There is currently no specific information in the available literature detailing distinct polymorphs of pure this compound.

However, the field of crystallographic engineering offers strategies to modify the properties of energetic compounds without altering their chemical structure. The formation of a novel 2:1 cocrystal of BTNEN with HMX is a prime example of this approach. sci-hub.se This cocrystallization alters the crystal morphology from the rod-like shape of pure BTNEN to a plate-type morphology for the cocrystal. sci-hub.se This modification successfully reduces the impact sensitivity of BTNEN while aiming to achieve a balance of performance properties, demonstrating how crystal engineering can be used to modulate the characteristics of this energetic compound. sci-hub.se

Vibrational Spectroscopy for Bonding and Molecular Dynamics

Vibrational spectroscopy techniques are essential for identifying functional groups and probing the bonding environments within a molecule.

While the full FTIR spectrum of pure this compound is not detailed in the surveyed literature, its key functional groups give rise to characteristic absorption bands. Studies on a BTNEN/HMX cocrystal confirm that the FTIR spectrum of the cocrystal is different from that of pure BTNEN, indicating the formation of a new crystalline entity with altered vibrational modes due to intermolecular interactions. sci-hub.se

Based on its molecular structure, the FTIR spectrum of BTNEN is expected to be dominated by the vibrations of its seven nitro (NO₂) groups. The key expected absorption bands are:

Asymmetric NO₂ Stretching: Strong absorptions typically appear in the 1530–1600 cm⁻¹ region.

Symmetric NO₂ Stretching: Strong absorptions are expected around 1280–1350 cm⁻¹. The nitramine N-NO₂ group may have distinct frequencies from the C-NO₂ groups.

C-N Stretching: Absorptions for the C-N bonds are expected in the 800–900 cm⁻¹ range.

CH₂ Stretching and Bending: The methylene groups would show C-H stretching vibrations just below 3000 cm⁻¹ and bending (scissoring) vibrations around 1400-1450 cm⁻¹.

Functional GroupExpected Vibrational ModeAnticipated Wavenumber (cm⁻¹)
-NO₂ (nitro group)Asymmetric Stretch~ 1530 - 1600
-NO₂ (nitro group)Symmetric Stretch~ 1280 - 1350
-CH₂- (methylene)C-H Stretch~ 2900 - 3000
-CH₂- (methylene)Bending (Scissoring)~ 1400 - 1450
C-N (amine)Stretch~ 800 - 900

No specific Raman spectrum for this compound has been reported in the available scientific literature. Raman spectroscopy serves as a valuable complementary technique to FTIR, as it is particularly sensitive to symmetric vibrations and non-polar bonds, which may be weak or absent in infrared spectra.

For a molecule like BTNEN, a Raman analysis would be expected to provide strong signals for the symmetric stretching of the nitro groups. It would also be useful for identifying the skeletal vibrations of the C-C and C-N backbone. In other energetic materials, Raman spectroscopy has proven effective for distinguishing between different polymorphs and analyzing the effects of intermolecular interactions on the vibrational modes of the crystal lattice. A comparative Raman study of pure BTNEN and its cocrystals would likely yield significant insights into the changes in molecular conformation and crystal packing.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise chemical structure of organic molecules by probing the magnetic environments of atomic nuclei. uobasrah.edu.iq

¹H NMR spectroscopy provides information on the hydrogen atoms within a molecule. For this compound, the structure C₄H₄N₈O₁₄ suggests a relatively simple ¹H NMR spectrum. nih.govnist.gov The four protons are part of the two equivalent methylene (CH₂) groups. Due to the symmetry of the molecule, these protons are chemically equivalent and would be expected to produce a single resonance signal. nih.gov The significant electron-withdrawing effect of the adjacent nitramine and trinitroethyl groups would shift this signal considerably downfield compared to a simple alkane.

¹³C NMR spectroscopy probes the carbon skeleton. In this compound, there are two distinct carbon environments: the methylene carbons (-CH₂-) and the quaternary carbons of the trinitroethyl groups (-C(NO₂)₃). Therefore, two signals are expected in the ¹³C NMR spectrum. mdpi.com The methylene carbon signal would appear at a chemical shift influenced by the attached nitrogen, while the quaternary carbon signal would be significantly shifted downfield due to the three attached nitro groups and would likely be of lower intensity. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

NucleusGroupPredicted Chemical Shift (δ, ppm)
¹H-CH₂-5.0 - 6.0
¹³C-CH₂-60 - 75
¹³C-C(NO₂)₃100 - 115

Note: These are estimated chemical shifts. Actual values may vary based on solvent and experimental conditions. researchgate.netrsc.org

¹⁵N NMR spectroscopy is exceptionally informative for nitrogen-rich compounds like this compound, as it directly probes the nitrogen atoms. wikipedia.org Although ¹⁵N has a low natural abundance and sensitivity, it provides distinct chemical shift ranges for different nitrogen functional groups. wikipedia.orgnih.gov In this molecule, three distinct nitrogen environments exist: the central nitramine nitrogen (N-NO₂), the nitro group nitrogen of the nitramine (-NO₂), and the six equivalent nitro group nitrogens on the trinitroethyl moieties (C-NO₂). A ¹⁵N NMR spectrum would therefore be expected to show three signals. The chemical shifts for nitramine nitrogens and aliphatic nitro groups are well-documented, allowing for clear assignment. researchgate.nettandfonline.com This technique is crucial for confirming the presence and connectivity of the different types of nitrogen functionalities within the molecule.

Table 3: Typical ¹⁵N NMR Chemical Shift Ranges

Nitrogen GroupTypical Chemical Shift Range (δ, ppm, referenced to NH₃)
Aliphatic C-NO₂385 - 410
Nitramine N-NO₂Varies with structure, often distinct from C-NO₂
Nitramine N AtomVaries with structure

Note: Chemical shifts are highly dependent on molecular structure and referencing standards. researchgate.nettandfonline.comacs.org

While one-dimensional NMR provides fundamental structural data, multi-dimensional NMR techniques are necessary to unravel more complex structural details and conformational dynamics, especially in solution. nih.govacs.org

For this compound, techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be employed.

HSQC would correlate the ¹H signal of the methylene groups directly to the ¹³C signal of the methylene carbons, confirming their one-bond connectivity.

These multi-dimensional experiments provide unambiguous proof of the molecular connectivity, solidifying the structural assignment derived from one-dimensional NMR and other analytical methods. nih.govnih.gov

Other Analytical Methodologies (e.g., Elemental Analysis)

In the comprehensive characterization of novel energetic materials such as this compound, elemental analysis serves as a fundamental technique for verifying the empirical formula and purity of the synthesized compound. This analytical method determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) within a sample, which are then compared against the theoretically calculated values derived from its molecular formula.

The molecular formula for this compound is C₄H₄N₈O₁₄. nih.gov Based on this formula, the theoretical elemental composition can be precisely calculated. The process involves determining the molar mass of the compound and the total mass of each constituent element. With a molecular weight of approximately 388.12 g/mol , the theoretical percentages are crucial benchmarks for assessing the success of a synthesis and the purity of the resulting product. nih.gov

Detailed research findings on the synthesis and characterization of energetic materials routinely include a comparison between the calculated and experimentally determined elemental analysis values. While specific experimental data for this compound is not detailed in the available literature, the standard procedure involves combustion analysis. In this method, a small, precisely weighed sample of the compound is combusted in a stream of oxygen. The resulting gaseous products, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are subsequently reduced to N₂), are collected and measured. From the quantities of these products, the original percentages of C, H, and N in the sample are determined.

For a compound to be considered pure, the experimentally found percentages should closely match the theoretical values, typically within a narrow margin of ±0.4%. This level of accuracy provides strong evidence for the compound's assigned structure and stoichiometry.

Below is a data table outlining the theoretical elemental composition of this compound.

Table 1. Theoretical Elemental Analysis of this compound

ElementSymbolAtomic Mass (g/mol)Number of AtomsTotal Mass of Element (g/mol)Percentage (%)
CarbonC12.01448.0412.38
HydrogenH1.0144.041.04
NitrogenN14.018112.0828.88
OxygenO16.0014224.0057.70
Total Molecular Weight (g/mol)388.16

Decomposition Kinetics and Mechanistic Investigations

Mechanistic Pathways of DecompositionNo research detailing the specific mechanistic steps of the thermal decomposition of N-Nitrobis(2,2,2-trinitroethyl)amine was found. General theories for similar compounds often involve the initial cleavage of a C-NO2 or N-NO2 bond, but a validated pathway for this molecule is not available.huji.ac.ildtic.mil

Homolytic Bond Cleavage Mechanisms: Role of N-NO2 and C-NO2 as Trigger Bonds

The initiation of thermal decomposition in many energetic materials is dominated by the homolytic cleavage of the weakest bond, which acts as a "trigger" for the subsequent release of energy. dtic.mil In the case of this compound, the molecular structure contains two primary candidates for this initial bond scission: the N-NO2 bond of the central nitramine group and the numerous C-NO2 bonds on the trinitroethyl substituents.

For nitramines in general, the fission of the N-NO2 bond is often the primary and rate-determining step in their decomposition. nih.gov Conversely, for many nitroaromatic and some aliphatic nitro compounds, the homolytic cleavage of a C-NO2 bond is the principal initiation process. dtic.milearthlinepublishers.com In this compound, both pathways are plausible. The central N-NO2 bond is inherently weak, but the presence of six C-NO2 bonds on highly strained carbon atoms presents multiple alternative sites for initial cleavage.

Theoretical studies on related compounds indicate that the stability of molecules can be influenced by the presence and type of additional nitro groups. For instance, in some heterocyclic structures, adding a C-NO2 bond can increase molecular stability more effectively than adding an N-NO2 bond. scirp.org The ultimate decomposition pathway is determined by the respective bond dissociation energies (BDEs) of the N-NO2 and C-NO2 bonds within this specific molecular environment.

Proton Transfer and Other Molecular Rearrangements in Nitramine Decomposition

Beyond simple bond homolysis, other intricate mechanisms such as proton transfer and molecular rearrangements can play a significant role in the decomposition of nitramines. While direct studies on this compound are not widely available, research on analogous compounds provides insight into potential pathways.

Proton transfer, particularly in the presence of acidic species or through autocatalysis, can facilitate decomposition. Studies on nitramine protonation show that protonation can occur on either the nitrogen or oxygen atoms of the nitro group, with the resulting cation being highly unstable and prone to rapid decomposition. nih.gov In complex biological systems, proton transfer can be coupled with electron transfer (PCET), a mechanism that initiates reactions by altering the electronic structure of the molecule. nih.gov Similar processes, where electron transfer to the nitro groups makes them more basic, could trigger subsequent proton transfer and decomposition. rsc.org

Influence of Substituents and Molecular Architecture on Decomposition Pathways

The molecular architecture of this compound, specifically the two 2,2,2-trinitroethyl groups, profoundly influences its decomposition. These substituents are strongly electron-withdrawing, which significantly affects the electron density distribution and bond strengths throughout the molecule, particularly at the central nitramine nitrogen.

Kinetic Modeling and Prediction of Thermal Behavior

To safely handle and utilize energetic materials, it is crucial to predict their thermal behavior under various conditions. Kinetic modeling provides a mathematical framework for describing the rate of decomposition and predicting properties like shelf life. cetjournal.it

Application of Empirical and Phenomenological Kinetic Models in Thermal Decomposition

Empirical, model-free kinetic models are widely used to analyze data from thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These methods, often called isoconversional methods, can determine kinetic parameters such as the activation energy (Ea) without assuming a specific reaction model. acs.orgresearchgate.net

Commonly used models include the Kissinger method and the Ozawa-Flynn-Wall (OFW) method. researchgate.netechemi.comnetzsch.com These techniques analyze how the peak reaction temperature shifts with different heating rates to calculate the activation energy. Studies on compounds structurally similar to this compound, such as Bis(2,2,2-trinitroethyl)-oxalate (BTNEOx), have employed these models. For BTNEOx, isoconversional analysis of DSC data revealed an effective activation energy in the range of 107–110 kJ/mol. researchgate.net

The kinetic analysis of a complex energetic material often reveals that the activation energy is not constant but varies with the extent of conversion, indicating a multi-step reaction mechanism. nih.govrsc.orgresearchgate.net This highlights the complexity of the decomposition process, which may involve competing reactions, phase changes, and autocatalysis. rsc.orgresearchgate.net

Kinetic Parameters for the Thermal Decomposition of Various Crystalline Samples of a Structurally Similar Compound, Bis(trinitroethyl-N-nitro) ethane (B1197151) (BTNE), Determined Using Nonisothermal DSC. Data adapted from studies applying the Kissinger and Rogers-Smith methods.
Sample IDRecrystallization SolventActivation Energy (Ea) (kJ/mol)Pre-exponential Factor (log A, A in s⁻¹)
BT-1Acetic Acid (Glacial)145.913.61
BT-2Ethanol (Absolute)150.114.23
BT-3Nitromethane144.213.33
BT-4Dichloroethane152.614.65
BT-5Acetone158.015.34

Computational Simulations of Decomposition Pathways

Computational chemistry offers a powerful tool for investigating decomposition mechanisms at the molecular level, complementing experimental data. nih.gov Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to simulate decomposition pathways, calculate the energies of reactants, transition states, and products, and determine the bond dissociation energies for trigger linkages. earthlinepublishers.com

For complex energetic materials, simulations can map out the entire potential energy surface for unimolecular decomposition. This allows for the identification of the lowest energy pathways, the calculation of reaction rate constants for individual steps, and the prediction of the initial products formed. Such detailed models have been developed for well-known nitramines like RDX and HMX.

These simulations are crucial for understanding the fundamental chemical physics governing the decomposition of this compound. By calculating the BDEs for the N-NO2 and various C-NO2 bonds, computational models can predict which bond is most likely to cleave first, thereby identifying the primary trigger mechanism. Furthermore, simulations can explore complex reaction coordinates, including molecular rearrangements and proton transfers, providing a holistic view of the initial stages of decomposition that are often too fast and complex to be fully captured by experimental methods alone. nih.gov

Computational Chemistry and Theoretical Performance Prediction

Prediction of Detonation and Combustion Properties

Estimation of Standard Enthalpies of Formation (ΔfH°) in Gas and Condensed Phases

The standard enthalpy of formation is a fundamental thermochemical property that dictates the energy content of an explosive. Computational methods are frequently employed to estimate this value for novel compounds.

Gas Phase Enthalpy of Formation (ΔfH°gas): Quantum mechanical methods are the primary tools for calculating the gas phase heat of formation. These calculations can be combined with heats of sublimation and vaporization to derive condensed phase values. For N-Nitrobis(2,2,2-trinitroethyl)amine, a calculated gas phase heat of formation has been reported as +21.42 kcal/mol osti.gov. This positive value indicates a significant amount of energy stored within the molecule, which is characteristic of high-energy materials osti.gov. Methods like density functional tight binding (DFTB) are used to rapidly estimate heats of formation for a large number of molecules osti.gov.

Condensed Phase Enthalpy of Formation (ΔfH°solid): Direct experimental determination of the condensed phase enthalpy of formation can be challenging and hazardous. Therefore, computational predictions are invaluable. The solid-phase enthalpy of formation can be derived from the calculated gas-phase value by subtracting the enthalpy of sublimation (ΔHsub).

Table 1: Reported Gas Phase Enthalpy of Formation for this compound

Compound NameMolecular FormulaPhaseCalculated ΔfH° (kcal/mol)Source
This compoundC4H4N8O14Gas21.42 osti.gov

Shock Hugoniot and Equation of State (EOS) Characterization via Molecular Dynamics Simulations

The Shock Hugoniot describes the relationship between pressure, volume, and energy for a material under shock compression, defining the states it can reach from an initial un-shocked state. The Equation of State (EOS) provides a more complete thermodynamic description. Molecular Dynamics (MD) simulations are a key method for determining these properties computationally.

While specific Shock Hugoniot and EOS data derived from MD simulations for this compound have not been detailed in the available literature, the methodology is well-established for other energetic materials publications.gc.ca. Reactive force fields are used within MD simulations to model the complex chemical reactions that occur under the extreme conditions of a detonation. These simulations can predict the Chapman-Jouguet (CJ) point—the state where detonation products reach sonic velocity—and provide crucial parameters like detonation velocity and pressure publications.gc.ca. The characterization of materials through these simulations provides a valuable way to understand the detonation process without resorting to hazardous experimental tests publications.gc.ca.

Oxygen Balance and its Relationship to Energetic Performance

Oxygen balance (OB) is a critical parameter for an energetic material, indicating the degree to which the explosive can oxidize its own carbon and hydrogen content upon detonation. It is calculated based on the molecular formula of the compound. For a compound with the formula CaHbNcOd, the oxygen balance is calculated assuming CO and H₂O are the primary products.

The molecular formula for this compound is C₄H₄N₈O₁₄ nih.gov. The oxygen balance can be calculated using the following formula:

OB% = [(d - 2a - b/2 ) / M] * 1600

Where:

d = number of oxygen atoms = 14

a = number of carbon atoms = 4

b = number of hydrogen atoms = 4

M = molecular weight = 388.12 g/mol

Calculation: OB% = [(14 - 2*4 - 4/2) / 388.12] * 1600 OB% = [(14 - 8 - 2) / 388.12] * 1600 OB% = [4 / 388.12] * 1600 OB% ≈ +16.49%

A positive oxygen balance, as seen in this compound, is highly desirable. It signifies that the molecule contains more than enough oxygen to fully oxidize its carbon and hydrogen components, leading to a more complete and energetic reaction. This excess oxygen can also oxidize additional fuel if mixed with other substances. The presence of multiple trinitroethyl groups contributes significantly to this high oxygen content researchgate.net. This positive oxygen balance makes the compound an attractive oxidizer for propellant formulations researchgate.net.

Structure-Property Relationships and Rational Molecular Design

Understanding the relationship between a molecule's structure and its energetic properties is fundamental to designing new materials with tailored performance and safety characteristics.

Correlation of Molecular Descriptors with Energetic Performance and Stability

Several molecular descriptors have been shown to correlate with the performance and stability of energetic materials. For nitramines like this compound, these include:

Number and Polarization of Nitro Groups: A high number of nitro (NO₂) groups is a primary indicator of high energy density. The seven nitro groups in this compound are the dominant feature of its structure. The polarization of these groups and their interaction with the rest of the molecular structure are key factors in determining sensitivity researchgate.net.

Bond Dissociation Energy (BDE): The energy required to break the weakest bond in a molecule, often referred to as the "trigger linkage," is a critical indicator of thermal stability and sensitivity. For many nitramines, the N–NO₂ bond is the trigger bond researchgate.net. A higher BDE generally correlates with lower sensitivity.

Heat of Detonation (Q): This is a measure of the total energy released during detonation. It is directly related to the enthalpy of formation and the composition of the detonation products.

Computational Design Principles for Novel this compound Analogues with Enhanced Properties

Computational chemistry allows for the in silico design of new molecules based on a parent structure like this compound. The goal is to enhance desirable properties such as detonation performance, density, and thermal stability while reducing impact sensitivity. Key design principles include:

Introduction of Energetic Functional Groups: Incorporating additional explosophoric groups can improve performance. For example, introducing fluorine-containing groups like difluoroamino (NF₂) can significantly increase density and improve oxygen balance, potentially leading to performance levels comparable to powerful explosives like CL-20 researchgate.net.

Formation of Energetic Salts: Converting the parent molecule into an energetic salt is another strategy to enhance density and modify sensitivity.

Incorporation into Larger Molecular Frameworks: Attaching the trinitroethyl moiety to heterocyclic rings (like triazines or furazans) can lead to novel compounds with improved energetic performance and thermal stability compared to purely aliphatic compounds researchgate.netrsc.org. The rigid, nitrogen-rich heterocyclic core can contribute to a higher heat of formation and density.

Predictive Models for Impact Sensitivity based on Electronic Structure and Arrhenius Kinetics

Predicting impact sensitivity is a major goal of computational studies to ensure the safe handling of new materials. Models based on Arrhenius kinetics often correlate sensitivity with the energy barrier to decomposition (related to BDE) and the energy released (related to detonation temperature, Tₑₓ).

One such model proposes that impact sensitivity is related to the ratio of the trigger bond's dissociation energy to the detonation temperature (BDE/Tₑₓ) d-nb.info. For many classes of explosives, a higher BDE/Tₑₓ ratio correlates with lower sensitivity (i.e., the material is more stable).

However, for this compound, this model has limitations. The compound's positive oxygen balance results in a relatively low calculated detonation temperature (Tₑₓ) because there is insufficient carbon and hydrogen to react with all the available oxygen d-nb.info. This low Tₑₓ value leads to a particularly high BDE/Tₑₓ ratio, which would incorrectly predict the compound to be less sensitive to impact than it actually is d-nb.info. This highlights that while such models are useful, they must be applied with caution, and factors like oxygen balance must be considered for accurate predictions.

Influence of Aza Nitrogen Atoms and Nitro Group Content on Heat of Formation, Density, and Detonation Properties

The performance of an energetic material is intrinsically linked to its molecular structure. In this compound, the presence of a central aza (nitramine) nitrogen atom and a high density of nitro groups are the defining features that dictate its energetic capabilities. Computational chemistry provides a powerful tool to predict and understand these properties at a molecular level.

The Role of the Aza Nitrogen and High Nitro Content

The central nitramine group (>N-NO2) is a well-known explosophore that contributes positively to the heat of formation and density of energetic compounds. The nitrogen-nitrogen bond in the nitramine moiety is a source of high energy, releasing a significant amount of energy upon decomposition to form stable nitrogen gas (N2).

Theoretical Performance Predictions

Computational studies have been employed to estimate the energetic properties of this compound. These theoretical predictions offer valuable insights into its potential performance characteristics.

Heat of Formation: The gas-phase heat of formation (ΔHf°) is a critical parameter for calculating the energy output of an explosive. For this compound, various computational models have predicted this value. One study using density functional tight binding calculations estimated the gas phase heat of formation to be 21.42 kcal/mol, with other models providing values of 38.6 and 32.9 kcal/mol. A positive heat of formation indicates that the molecule stores a significant amount of energy in its chemical bonds.

Detonation Properties: The detonation velocity and pressure are primary indicators of an explosive's performance, reflecting its brisance and power. The Kamlet-Jacobs equations are a widely used empirical method to estimate these properties based on the explosive's elemental composition, density, and heat of formation. While specific Kamlet-Jacobs calculations for this compound are not published, the high nitrogen and oxygen content, coupled with a predicted high density and positive heat of formation, strongly suggest superior detonation characteristics. The general trend observed in energetic materials is that an increase in the number of nitro groups and the presence of nitramine functionalities lead to enhanced detonation performance.

Table 1: Calculated Gas Phase Heat of Formation for this compound

Computational Method Predicted ΔHf° (kcal/mol)
Density Functional Tight Binding 21.42
Model 2 38.6
Model 3 32.9

Table 2: Comparison of Molecular Weights of Related Compounds

Compound Molecular Formula Molecular Weight (g/mol)
This compound C4H4N8O14 388.12
Bis(2,2,2-trinitroethyl)amine C4H5N7O12 343.12

Advanced Research Topics and Future Directions

Exploration of Novel Derivatives with Modified Trinitroethyl and Nitramine Moieties

A primary avenue of research involves the strategic modification of the N-Nitrobis(2,2,2-trinitroethyl)amine structure to fine-tune its energetic properties and sensitivity. This exploration focuses on altering both the trinitroethyl groups and the central nitramine linker.

Modification of the Trinitroethyl Moiety: The trinitroethyl group, -CH₂C(NO₂)₃, is a powerful explosophore. Research into its modification has led to the synthesis of various derivatives. For instance, studies have explored the creation of trinitroethyl hydrazides of dicarbonic acids. uni-muenchen.de These compounds, such as N,N'-bis(2,2,2-trinitroethyl)malonic acid dihydrazide, are synthesized through a Mannich reaction of the corresponding hydrazides with 2,2,2-trinitroethanol. uni-muenchen.de Another approach involves incorporating the trinitroethoxy moiety into different molecular backbones, such as 1,3,5-triazine, to create novel, high-performing, and oxygen-rich materials. rsc.orgrsc.org The goal of these modifications is often to improve the oxygen balance and detonation performance. uni-muenchen.de

The overarching strategy is to create a diverse library of compounds to establish clear structure-property relationships. This knowledge is crucial for designing future energetic materials with a desirable balance of high energy and low sensitivity. acs.org

Table 1: Calculated Energetic Properties of Selected Trinitrophenyl-Substituted Nitramine Derivatives This table presents theoretical data to illustrate the properties being explored in derivative research.

Compound NameDetonation Velocity (D, km/s)Detonation Pressure (P, kbar)Reference
N-(2,2-dinitroethyl)-N-(2,4,6-trinitrophenyl)nitramine~8.5 - 9.0~350 - 400 vu.lt
N-(2,2,2-trinitroethyl)-N-(2,4,6-trinitrophenyl)nitramine> 9.0> 400 vu.ltmdpi.com
N-(trinitromethyl)-N-(2,4,6-trinitrophenyl)nitramine> 9.0> 400 vu.ltmdpi.com
Tetryl (for comparison)~7.6 - 7.7~260 mdpi.com

Multi-Scale Computational Modeling of Energetic Events and Material Behavior

Understanding the complex phenomena that occur during the initiation and detonation of energetic materials like this compound requires insights across vast temporal and spatial scales. aip.org Multi-scale computational modeling has emerged as an indispensable tool to bridge the gap from molecular-level reactions to macroscopic material response. aip.orgutah.edu

This hierarchical approach involves several levels of simulation:

Atomistic/Molecular Dynamics (MD): At the smallest scale, classical and quantum molecular dynamics simulations are used to model the fundamental chemical and physical processes. aip.org These simulations can predict initial decomposition steps, reaction kinetics, and the equation of state of detonation products, providing crucial data for larger-scale models. aps.org

Mesoscale Modeling: This level bridges the atomistic and continuum scales. Methods like Dissipative Particle Dynamics (DPD) and mesoscale hydrodynamic simulations are used to study phenomena such as shock wave interactions with material defects (e.g., pores, grain boundaries), which are critical for understanding hot spot formation and initiation sensitivity. aip.orgarxiv.org MD simulations of events like single-pore collapse can be used to develop and parameterize physically reasonable models for these larger mesoscale simulations. aps.org

The primary challenge in multi-scale modeling is the seamless integration of these different models and the accurate transfer of information across scales. aip.org Despite the technical hurdles, this approach is essential for predicting material performance and safety, guiding the design of new materials, and providing insights into phenomena that are difficult or impossible to observe experimentally. aip.orgutah.edu

Synergistic Integration of Experimental and Theoretical Methodologies for Comprehensive Understanding

Achieving a holistic understanding of complex energetic materials necessitates a close coupling of experimental investigation and theoretical computation. nih.gov This synergistic approach allows researchers to validate computational models against real-world data and to use theoretical insights to explain experimental observations that might otherwise be difficult to interpret. nih.govrsc.org

Key aspects of this integrated approach include:

Experimental Characterization: Synthesis of novel derivatives is followed by thorough characterization using techniques like NMR and IR spectroscopy, elemental analysis, and single-crystal X-ray diffraction to determine molecular structure. rsc.orgrsc.org Thermal stability is assessed via Differential Scanning Calorimetry (DSC), while sensitivity to impact and friction is measured using standard tests. rsc.orgnih.gov

Computational Chemistry: Quantum chemical methods, particularly Density Functional Theory (DFT), are used to calculate fundamental properties of the molecules. rsc.orgacs.org These calculations can predict heats of formation, molecular geometries, vibrational frequencies, and electronic properties, which correlate with stability and sensitivity. vu.ltrsc.org

Performance Prediction: The calculated heats of formation and experimentally determined densities are used as inputs for thermochemical codes (like EXPLO5) to predict detonation parameters such as velocity and pressure. researchgate.net

Iterative Refinement: Discrepancies between predicted and measured properties can highlight gaps in theoretical models, leading to their refinement. Conversely, computational results can guide experimental efforts by identifying the most promising candidate molecules for synthesis, saving significant time and resources. nih.govrsc.org

This interplay between "wet" lab experiments and "in silico" computations provides a much deeper and more reliable understanding than either method could achieve alone, accelerating the development of new materials. nih.gov

Development of High-Performance, Low-Sensitivity Energetic Formulations Incorporating this compound

A critical objective in the field of energetic materials is to overcome the traditional trade-off between high performance and low sensitivity. acs.orgresearchgate.net While a powerful energetic molecule is desirable, its practical utility is often limited if it is too sensitive to accidental initiation by impact or friction. This compound is a compound with a positive oxygen balance, meaning it carries more oxygen than needed to combust its own carbon and hydrogen. google.com This makes it a highly valuable component for oxygen-deficient formulations.

Research in this area focuses on several strategies:

Melt-Cast Formulations: One application for highly stable energetic compounds is in melt-castable explosives. This requires a material with a high melting point and a large temperature difference between melting and decomposition to ensure safe processing. youtube.com

Co-crystals and Salts: Forming co-crystals or energetic salts of a sensitive material with another, less sensitive molecule can significantly alter the crystal packing and intermolecular interactions. researchgate.net This can lead to a new material with dramatically improved sensitivity characteristics without sacrificing significant performance.

Formulations with Fuel-Rich Components: The excess oxygen in this compound can be leveraged by mixing it with fuel-rich materials that are oxygen-deficient, such as TNT or aluminum powder. google.com For example, a historical study showed that a 70/30 mixture of this compound and TNT exhibited a ballistic mortar value of 148% TNT, a significant increase over TNT alone. google.com This demonstrates the compound's potential as a performance-enhancing oxidizer in advanced formulations.

The development of such formulations is key to transitioning powerful new molecules from laboratory curiosities to practical, safe, and reliable energetic systems. researchgate.net

Table 2: List of Mentioned Chemical Compounds

Common Name / AbbreviationFull Chemical Name
-This compound
-Bis(2,2,2-trinitroethyl)amine
-2,2,2-trinitroethanol
-N,N'-bis(2,2,2-trinitroethyl)malonic acid dihydrazide
-2,4,6-tris(2,2,2-trinitroethoxy)-1,3,5-triazine
TetrylN-methyl-N,2,4,6-tetranitroaniline
-N-(2,2-dinitroethyl)-N-(2,4,6-trinitrophenyl)nitramine
-N-(2,2,2-trinitroethyl)-N-(2,4,6-trinitrophenyl)nitramine
-N-(trinitromethyl)-N-(2,4,6-trinitrophenyl)nitramine
TNT2,4,6-Trinitrotoluene

Q & A

Q. What are the established synthetic routes for N-Nitrobis(2,2,2-trinitroethyl)amine, and what are their limitations?

Methodological Answer: The compound is synthesized via two primary routes:

  • Route 1: Reaction of 2,2,2-trinitroethanol with ammonia under controlled nitrosation conditions.
  • Route 2: Direct condensation of nitroform (HC(NO₂)₃) with formaldehyde and ammonia .
    Limitations:
  • Route 1 requires strict control of stoichiometry to avoid byproducts (e.g., urea derivatives).
  • Route 2 demands high-purity nitroform, which is thermally unstable and prone to decomposition.
    Key Considerations:
  • Use inert atmospheres (argon/nitrogen) to mitigate unintended side reactions.
  • Monitor reaction progress via FT-IR for nitroso (-N=O) and trinitroethyl group signatures .

Q. What analytical methods are recommended for detecting trace this compound impurities in complex matrices?

Methodological Answer:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Optimize with a C18 column and electrospray ionization (ESI) in positive ion mode for high sensitivity (detection limit: ~0.1 ppb) .
  • Gas Chromatography-Thermal Energy Analysis (GC-TEA): Effective for volatile nitrosamines but requires derivatization for non-volatile analogs .
    Validation Requirements:
  • Confirm specificity by spiking samples with structurally similar nitrosamines (e.g., N-Nitrosodiethanolamine) .
  • Include matrix recovery studies to account for interference from nitro-containing excipients .

Advanced Research Questions

Q. How can researchers resolve contradictions in carcinogenicity data between this compound and its structural analogs?

Methodological Answer:

  • Comparative Mutagenicity Assays: Conduct Ames tests using Salmonella typhimurium TA100 and TA1535 strains with metabolic activation (S9 fraction). Compare results with structurally related compounds like N-Nitroso-bis-(2,2,2-trifluoroethyl)amine, which showed no carcinogenicity in Syrian hamsters .
  • Mechanistic Studies: Use density functional theory (DFT) to model the compound’s reactivity with DNA bases (e.g., guanine alkylation potential) .
    Key Insight:
  • Steric hindrance from trinitroethyl groups may reduce DNA adduct formation compared to less-substituted nitrosamines .

Q. What experimental design considerations are critical for studying the thermal stability of this compound?

Methodological Answer:

  • Differential Scanning Calorimetry (DSC): Perform under nitrogen flow to determine decomposition onset temperature.
  • Isothermal Stability Studies: Store samples at 25°C, 40°C, and 60°C for 1–3 months; analyze degradation products via LC-MS .
    Mitigation Strategies:
  • Use stabilizers (e.g., ascorbic acid) to scavenge nitrosating agents in solution .
  • Avoid prolonged exposure to UV light, which accelerates nitroso group cleavage .

Q. How should risk assessments for this compound in pharmaceuticals address regulatory limits for multiple nitrosamines?

Methodological Answer:

  • Threshold Calculation: Apply the "summation of %AI" approach:

    Total Risk=([Nitrobis]AI1)+([Impurity X]AI2)100%\text{Total Risk} = \left(\frac{\text{[Nitrobis]}}{\text{AI}_1}\right) + \left(\frac{\text{[Impurity X]}}{\text{AI}_2}\right) \leq 100\%

    where AI = Acceptable Intake (e.g., 18 ng/day for NDMA) .

  • Batch Analysis: Test ≥3 production-scale batches using LC-MS and report results in ppm/ppb .
    Documentation:

  • Include root-cause analysis for nitrosamine formation (e.g., residual amines in APIs) and risk mitigation plans .

Data Contradiction and Resolution

Q. How to address discrepancies between computational predictions and experimental data on nitrosamine formation pathways?

Methodological Answer:

  • Step 1: Validate computational models (e.g., DFT or QSAR) against experimental kinetic data for nitrosation of secondary amines .
  • Step 2: Conduct preparative chemistry screening under varying pH (1–5), temperature (20–80°C), and nitrite concentrations .
    Case Study:
  • If models predict high nitrosamine formation at pH 3 but experiments show none, investigate competing reactions (e.g., amine oxidation) using HPLC-UV .

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Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.